(2-Amino-4,6-dichloropyrimidin-5-yl)methanol

Beschreibung

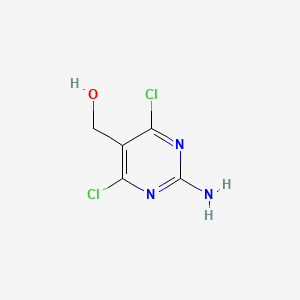

(2-Amino-4,6-dichloropyrimidin-5-yl)methanol is a pyrimidine derivative featuring a hydroxymethyl (-CH2OH) substituent at position 5, along with amino (-NH2) and chloro (-Cl) groups at positions 2, 4, and 5. This compound belongs to a class of 5-substituted 2-amino-4,6-dichloropyrimidines, which are synthesized via a two-step process:

Condensation: Alkyl- or aryl-substituted malonic acid diesters react with guanidine under basic conditions (e.g., sodium ethoxide in methanol/ethanol) to form 5-substituted 2-amino-4,6-dihydroxypyrimidines .

Chlorination: The dihydroxypyrimidine intermediates are treated with a Vilsmeier–Haack–Arnold reagent (POCl3/DMF) to replace hydroxyl groups with chlorides, yielding dichloropyrimidines .

The compound exhibits notable biological activity, particularly in inhibiting immune-activated nitric oxide (NO) production in murine peritoneal cells, with IC50 values comparable to other dichloropyrimidine derivatives .

Eigenschaften

IUPAC Name |

(2-amino-4,6-dichloropyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c6-3-2(1-11)4(7)10-5(8)9-3/h11H,1H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCSWCBPUXNVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(N=C1Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735169 | |

| Record name | (2-Amino-4,6-dichloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850554-81-3 | |

| Record name | (2-Amino-4,6-dichloropyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-4,6-dichloropyrimidin-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol typically follows a three-step approach:

- Step 1: Cyclization of aminomalonic ester derivatives with guanidine or its salts under basic conditions to form 2,5-diamino-4,6-dihydroxypyrimidine intermediates.

- Step 2: Chlorination of the 4,6-dihydroxypyrimidine intermediate to yield the 4,6-dichloropyrimidine core.

- Step 3: Introduction of the 5-substituent, in this case, the methanol group, via nucleophilic substitution or related functional group transformations.

This approach is supported by both patent literature and peer-reviewed studies, which emphasize optimization for yield, purity, and scalability.

Detailed Preparation Steps

Cyclization to 2,5-Diamino-4,6-dihydroxypyrimidine

- The starting material is an aminomalonic ester hydrochloride, which undergoes cyclization with guanidine hydrochloride in the presence of sodium methoxide in methanol.

- The reaction is conducted by cooling the ester suspension to about 10°C before gradual addition to a mixture of sodium methoxide and guanidine hydrochloride.

- The mixture is refluxed for approximately 16 hours to ensure complete cyclization.

- After reaction completion, hydrochloric acid gas is bubbled through the warm suspension, and methanol is removed by distillation while toluene is added to maintain volume and facilitate product isolation.

- This step yields 2,5-diamino-4,6-dihydroxypyrimidine or its derivatives, which serve as crucial intermediates for further chlorination.

Chlorination to 4,6-Dichloropyrimidine

- Chlorination is performed using phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF) as a catalyst.

- The reaction mixture is maintained at elevated temperatures (~80°C) for extended periods (around 17.5 hours) to ensure complete substitution of hydroxyl groups with chlorine atoms at the 4 and 6 positions.

- The reaction is quenched by adding potassium carbonate solution and adjusting the pH to neutral, facilitating the precipitation of the chlorinated product.

- This step converts the dihydroxypyrimidine intermediate into the 4,6-dichloropyrimidine core, critical for subsequent functionalization.

Optimized One-Pot Process (Patent US5744601A)

A notable one-pot synthetic process reported includes:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Cyclization | Aminomalonic ester hydrochloride, guanidine hydrochloride, sodium methoxide in methanol, reflux 16 h | Formation of 2,5-diamino-4,6-dihydroxypyrimidine intermediate |

| Acidification | HCl gas passed into warm suspension | Precipitation of intermediate |

| Solvent Exchange | Distillation of methanol with dropwise addition of toluene | Preparation for chlorination |

| Chlorination | POCl₃ and DMF added dropwise at 80°C, stirred 17.5 h | Conversion to 4,6-dichloropyrimidine derivative |

| Work-up | Addition of K₂CO₃ solution, heating at 50°C for 5 h, pH adjustment to 7 | Isolation of chlorinated product with 85% yield |

This process highlights efficient reaction conditions and work-up procedures to maximize yield and purity.

Comparative Data on Yields and Purity

| Compound | Preparation Step | Yield (%) | Purity Notes |

|---|---|---|---|

| 2,5-Diamino-4,6-dihydroxypyrimidine | Cyclization | ~85% (isolated) | Pale brown solid, high purity after filtration and drying |

| 4,6-Dichloropyrimidine derivative | Chlorination | Variable, up to 85% in optimized conditions | Requires careful pH control and solvent management |

| 5-Substituted derivatives (including methanol) | Functionalization via Vilsmeier–Haack–Arnold reagent | High yields reported (exact % varies) | Simplified isolation by precipitation and filtration |

These data reflect the importance of controlled reaction parameters and reagent choice to achieve efficient synthesis.

Notes on Reaction Conditions and Challenges

- The choice of solvent (methanol or ethanol) in the cyclization step is critical for solubility and reaction completeness.

- Chlorination reagents such as POCl₃, PCl₅, SOCl₂, or COCl₂ are commonly used, but POCl₃ with DMF as a catalyst has proven most effective for this compound.

- Classical chlorination methods often yield low isolated product amounts (<30%), but modified procedures using Vilsmeier–Haack–Arnold reagent improve yields substantially.

- The presence of protecting groups such as (dimethylamino)methylene aids in controlling side reactions and is removed immediately after chlorination to yield the target compound.

- pH adjustment during work-up is essential to precipitate the product and remove impurities.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Cyclization | Aminomalonic ester hydrochloride, guanidine hydrochloride, sodium methoxide | Reflux in methanol, 16 h | ~85% | Requires cooling and controlled addition |

| Chlorination | POCl₃, DMF | 80°C, 17.5 h | Up to 85% in optimized method | Modified Vilsmeier–Haack–Arnold reagent preferred |

| 5-Position Functionalization | Carboxylic acid derivatives or Vilsmeier–Haack–Arnold reagent | Variable, often room temp to moderate heat | High yields reported | Immediate deprotection critical |

Analyse Chemischer Reaktionen

Synthetic Pathways for Pyrimidine Derivatives

The synthesis of chlorinated pyrimidines often involves cyclization, chlorination, and functionalization steps. For example:

-

Cyclization : Aminomalonic esters react with guanidine derivatives in the presence of a base (e.g., sodium methoxide) to form diaminohydroxypyrimidines .

-

Chlorination : Hydroxyl groups on pyrimidine rings are replaced with chlorine using reagents like POCl₃ in the presence of dimethylformamide (DMF) .

-

Formamide Functionalization : Reaction with carboxylic acids introduces formamide groups at specific positions .

While these steps are not directly applied to (2-amino-4,6-dichloropyrimidin-5-yl)methanol , they suggest that methanol derivatives could form via analogous hydroxylation or alcohol substitution reactions.

Potential Reactivity of the Methanol Group

The methanol group (-CH₂OH) at position 5 of the pyrimidine ring may undergo:

-

Oxidation : Conversion to a carboxylic acid (-COOH) under strong oxidizing conditions.

-

Esterification : Reaction with acyl chlorides or anhydrides to form esters.

-

Nucleophilic Substitution : Displacement of the hydroxyl group by amines or thiols under acidic/basic conditions.

No experimental data for these reactions is provided in the sources, but similar transformations are observed in related heterocyclic systems .

Comparative Data Table: Functionalization of Chloropyrimidines

Research Gaps and Limitations

-

No direct studies on This compound were found in the reviewed sources.

-

Predictions are based on analogous compounds (e.g., formamide or hydroxypyrimidine derivatives), which may not fully represent the methanol derivative’s behavior.

-

Experimental validation is required to confirm reactivity, stability, and regioselectivity.

Proposed Research Directions

-

Hydroxylation Optimization : Adapt chloropyrimidine synthesis protocols to introduce a methanol group via protective group strategies.

-

Stability Studies : Investigate the compound’s stability under varying pH and temperature conditions.

-

Cross-Coupling Reactions : Explore palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to functionalize the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Research has indicated that derivatives of 2-amino-4,6-dichloropyrimidine exhibit notable anti-inflammatory properties. A study demonstrated that these compounds can significantly inhibit nitric oxide production in immune-activated mouse peritoneal cells. The most effective compound in this series was 5-fluoro-2-amino-4,6-dichloropyrimidine, which suppressed nitric oxide production by up to 55% at concentrations as low as 2.5 µM, showcasing its potential as an anti-inflammatory agent .

2. Antiviral Properties

Another application of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol derivatives is their role in the development of antiviral nucleotide derivatives. The synthesis of N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide has been reported for use in producing these antiviral compounds. This highlights the compound's utility in developing therapeutic agents against viral infections .

Agricultural Applications

1. Herbicides and Pesticides

Compounds based on 2-amino-4,6-dichloropyrimidine structures have been explored for their herbicidal and pesticidal activities. Their ability to inhibit specific biochemical pathways in plants makes them suitable candidates for developing new agricultural chemicals aimed at controlling unwanted vegetation and pests .

Synthetic Chemistry Applications

1. Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be modified to create various derivatives that are useful in synthesizing more complex chemical entities. For instance, reactions involving this compound have led to the formation of novel pyrimidine derivatives with enhanced biological activities .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anti-inflammatory Research

In a controlled study involving mouse peritoneal cells, various 5-substituted derivatives of 2-amino-4,6-dichloropyrimidines were tested for their capacity to reduce nitric oxide production. The results indicated a dose-dependent response with significant statistical relevance (p < 0.0001), confirming the potential of these compounds in therapeutic applications targeting inflammation .

Case Study 2: Synthesis of Antiviral Agents

The development of N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide illustrates the compound's role in synthesizing antiviral agents. The successful preparation and characterization of this derivative underline its importance in pharmaceutical chemistry and the ongoing search for effective antiviral therapies .

Wirkmechanismus

The mechanism of action of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol involves its interaction with various molecular targets. For instance, it has been shown to inhibit the production of nitric oxide (NO) in immune-activated cells, which is a key mediator of inflammation . The exact molecular pathways and targets involved in this inhibition are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and physicochemical properties of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol are influenced by substituents at position 5. Below is a detailed comparison with structurally analogous compounds:

Key Observations:

Electronic Effects: The 5-fluoro derivative exhibits the highest potency (IC50 = 2 μM) due to fluorine’s electron-withdrawing nature, enhancing binding to biological targets .

Steric and Lipophilic Effects :

- Bulky substituents (e.g., propargyl) may reduce solubility but improve membrane permeability .

- Allyl and methyl groups balance lipophilicity and steric requirements, making them versatile intermediates for further functionalization .

Biological Activity: Dichloropyrimidines universally inhibit NO production, unlike dihydroxy analogs (e.g., 2-amino-4,6-dihydroxypyrimidines), which are inactive . This highlights the necessity of chloro groups for bioactivity.

Biologische Aktivität

(2-Amino-4,6-dichloropyrimidin-5-yl)methanol is a heterocyclic organic compound with significant biological activity. Its structure consists of a pyrimidine ring substituted with amino and dichloro groups, which contribute to its reactivity and potential pharmacological properties. This article reviews the compound's biological activities, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits unique functional groups that enhance its biological activity, particularly in the context of nucleophilic substitution reactions and interactions with biological macromolecules.

Target Enzymes and Pathways

This compound acts primarily as an intermediate in the synthesis of antiviral drugs, notably abacavir. Its mechanism involves:

- Inhibition of Enzymes : The compound has been shown to inhibit dihydrofolate reductase and thymidylate synthase, both essential for DNA synthesis and repair.

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways, which can affect gene expression and metabolism.

Biochemical Interactions

The compound interacts with various enzymes and proteins through hydrogen bonding and van der Waals forces, facilitating its incorporation into nucleic acids. These interactions are crucial for its role in biochemical pathways involving pyrimidine derivatives.

Antiviral Properties

Research indicates that this compound is involved in the synthesis of antiviral agents. Abacavir, derived from this compound, effectively inhibits the reverse transcriptase enzyme in HIV, preventing viral replication.

Antimicrobial Effects

Studies suggest that this compound exhibits significant antibacterial properties due to its pyrimidine ring structure. Pyrimidine derivatives are known for their bioactive potential against various pathogens.

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of this compound showed enhanced efficacy against HIV when incorporated into nucleoside analogs.

- Cellular Effects : In vitro studies indicated that this compound can inhibit nitric oxide production in immune cells, suggesting a potential role in modulating inflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- High Oral Bioavailability : As a precursor to abacavir, it exhibits high bioavailability and effective central nervous system penetration.

- Metabolic Pathways : The compound undergoes biotransformation via cytochrome P450 enzymes, leading to active metabolites that contribute to its biological effects.

Dosage Effects

The biological effects of this compound vary with dosage:

- Low Doses : Enhance cellular function and promote survival.

- High Doses : Induce oxidative stress and apoptosis in cellular models.

Applications in Research

This compound serves multiple roles across various fields:

| Field | Application |

|---|---|

| Chemistry | Building block for synthesizing complex heterocycles |

| Biology | Investigating antiviral and anti-inflammatory properties |

| Medicine | Intermediate in synthesizing antiviral drugs like abacavir |

| Industry | Production of agrochemicals and other industrial chemicals |

Q & A

Q. What are the recommended synthetic routes for (2-Amino-4,6-dichloropyrimidin-5-yl)methanol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step heterocyclic chemistry. A key intermediate is N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide , which undergoes hydrolysis or reduction to introduce the methanol moiety. For example:

- Step 1: Condensation of cyclopropylamine with chlorinated pyrimidine precursors under controlled pH (7–9) and temperature (60–80°C) to form the amine backbone .

- Step 2: Hydroxymethylation via ester reduction (e.g., NaBH₄ in ethanol) or selective hydrolysis of formamide groups using acidic conditions (H₂SO₄/H₂O) .

Critical Parameters: - Temperature control to avoid decomposition of the thermally sensitive pyrimidine ring.

- Solvent choice (e.g., DMSO for solubility vs. ethanol for safer handling) .

- Purification: Column chromatography (silica gel, chloroform/methanol eluent) or recrystallization from ethanol/water mixtures .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR: Look for signals at δ 4.5–5.0 ppm (methanol -CH₂OH) and δ 6.5–7.0 ppm (pyrimidine ring protons). The absence of formamide peaks (δ ~8.0 ppm) confirms successful hydrolysis .

- ¹³C NMR: Peaks at ~60 ppm (CH₂OH) and 155–160 ppm (chlorinated pyrimidine carbons) .

- Impurity Detection: Unreacted intermediates (e.g., formamide byproducts) appear as minor peaks at δ 165–170 ppm in ¹³C NMR .

Q. What are the solubility properties of this compound, and how do structural modifications alter solubility?

Q. How can X-ray crystallography resolve ambiguities in molecular conformation, and what role does software like SHELX play in refinement?

Methodological Answer:

Q. How does protonation in solution affect spectroscopic properties, and what experimental approaches identify tautomeric forms?

Methodological Answer:

- UV-Vis Absorption: Monitor shifts in λ_max (e.g., 300–400 nm for pyrimidine derivatives) under varying pH. Protonation at N1 or N3 alters conjugation .

- Fluorescence Spectroscopy: At low temperatures (4.2 K), tautomers (e.g., NH vs. OH forms) exhibit distinct emission bands. Use ethanol as a glass-forming solvent to trap metastable states .

- Theoretical Modeling: DFT calculations (B3LYP/6-31G*) predict proton affinity and tautomer stability .

Q. How should researchers address contradictions in solubility or reactivity data across studies?

Methodological Answer:

- Source Analysis: Verify solvent purity (e.g., trace water in DMSO alters solubility) and synthetic routes (e.g., residual catalysts may affect reactivity) .

- Controlled Replication: Reproduce experiments under identical conditions (temperature, humidity, reagent batches).

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. What safety protocols are critical for handling this compound based on its hazard profile?

Methodological Answer:

- Hazard Codes: R22 (harmful if swallowed), R41 (risk of serious eye damage), R43 (skin sensitization) .

- Handling:

- Use fume hoods and PPE (gloves, goggles).

- Avoid exposure to moisture (hydrolysis releases HCl) .

- Waste Disposal: Neutralize with dilute NaOH before disposal .

Q. How can hydrogen bonding patterns in crystals inform the design of co-crystals for enhanced stability?

Methodological Answer:

- Graph Set Analysis: Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules. For pyrimidines, N-H···O and O-H···Cl interactions dominate .

- Co-crystal Screening: Combine with carboxylic acids (e.g., succinic acid) to form robust H-bond networks. Use grinding or solvent-drop methods for rapid screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.